molecular formula C20H19NO4 B11502997 4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B11502997
M. Wt: 337.4 g/mol
InChI Key: DSZQUXJHBCQXLY-UHFFFAOYSA-N
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Description

4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a phenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
  • 4-[(3,4-Dimethoxyphenyl)methylidene]amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H19NO4/c1-3-23-17-11-10-14(13-18(17)24-4-2)12-16-20(22)25-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3

InChI Key

DSZQUXJHBCQXLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC

Origin of Product

United States

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